

Octyl Nitrate: A Versatile Reagent in the Synthesis of Nitric Oxide-Donating Pharmaceuticals

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Compound of Interest

Compound Name: Octyl nitrate

Cat. No.: B1618311

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Application Note

Introduction

Octyl nitrate, an organic nitrate ester, serves as a valuable reagent in pharmaceutical synthesis, primarily for the introduction of a nitric oxide (NO) releasing moiety into drug molecules. The therapeutic potential of nitric oxide is well-established; it is a critical signaling molecule involved in various physiological processes, most notably as a potent vasodilator.[1][2][3] By incorporating a nitrate ester group, pharmaceuticals can be designed to release NO in a controlled manner within the body, offering therapeutic benefits in cardiovascular diseases, such as angina and hypertension.[2][4] This application note details the use of **octyl nitrate** as a representative reagent for the synthesis of NO-donating pharmaceuticals, providing experimental protocols and outlining the relevant signaling pathways.

Key Applications in Pharmaceutical Synthesis

The primary application of **octyl nitrate** and other alkyl nitrates in pharmaceutical synthesis is the creation of hybrid drugs that combine the pharmacological activity of a parent molecule with the vasodilatory effects of nitric oxide.[2] This strategy aims to enhance the therapeutic profile of existing drugs or to develop new chemical entities with dual modes of action.

Synthesis of NO-Donating Drugs:

Octyl nitrate can be used in esterification or transesterification reactions to attach a nitrooxy group to a suitable functional group (typically a hydroxyl group) on a parent drug molecule. This approach has been explored for various classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), to mitigate their gastrointestinal side effects.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of an alkyl nitrate, using the synthesis of **octyl nitrate** from octan-1-ol as a representative example. This reaction is analogous to the introduction of a nitrate ester into a more complex alcohol-containing pharmaceutical intermediate.

Table 1: Reactant and Product Specifications

Compound	Molecular Formula	Molecular Weight (g/mol)	Purity (%)
Octan-1-ol	C ₈ H ₁₈ O	130.23	>99
Nitric Acid	HNO ₃	63.01	70%
Sulfuric Acid	H ₂ SO ₄	98.08	98%
Octyl Nitrate	C ₈ H ₁₇ NO ₃	175.23	>98

Table 2: Typical Reaction Parameters and Yields

Parameter	Value
Molar Ratio (Octan-1-ol:Nitric Acid)	1:1.2
Catalyst Loading (Sulfuric Acid)	0.1 mol%
Reaction Temperature	0-5 °C
Reaction Time	2-4 hours
Typical Yield	85-95%

Experimental Protocols

Protocol 1: Synthesis of **Octyl Nitrate** as a Representative Alkyl Nitrate Pharmaceutical Intermediate

This protocol describes the laboratory-scale synthesis of **octyl nitrate** via the esterification of octan-1-ol with nitric acid, using sulfuric acid as a catalyst. This procedure is illustrative of the general method for introducing a nitrate ester group into a molecule containing a primary alcohol.

Materials:

- Octan-1-ol
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Dichloromethane
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.
- To the flask, add octan-1-ol.
- Slowly add concentrated sulfuric acid to the stirred octan-1-ol while maintaining the temperature below 5 °C.
- In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the alcohol solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
- Pour the reaction mixture into a beaker containing ice-cold water.
- Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
- Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude **octyl nitrate**.
- The crude product can be purified by vacuum distillation if necessary.

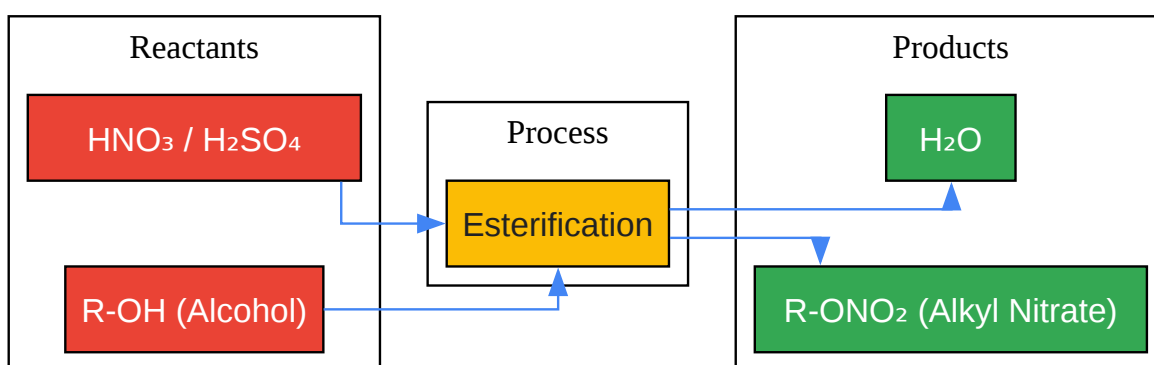
Safety Precautions:

- All manipulations involving concentrated acids and organic nitrates should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times.

- The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
- Organic nitrates are potentially explosive and should be handled with care, avoiding heat and shock.

Mandatory Visualization

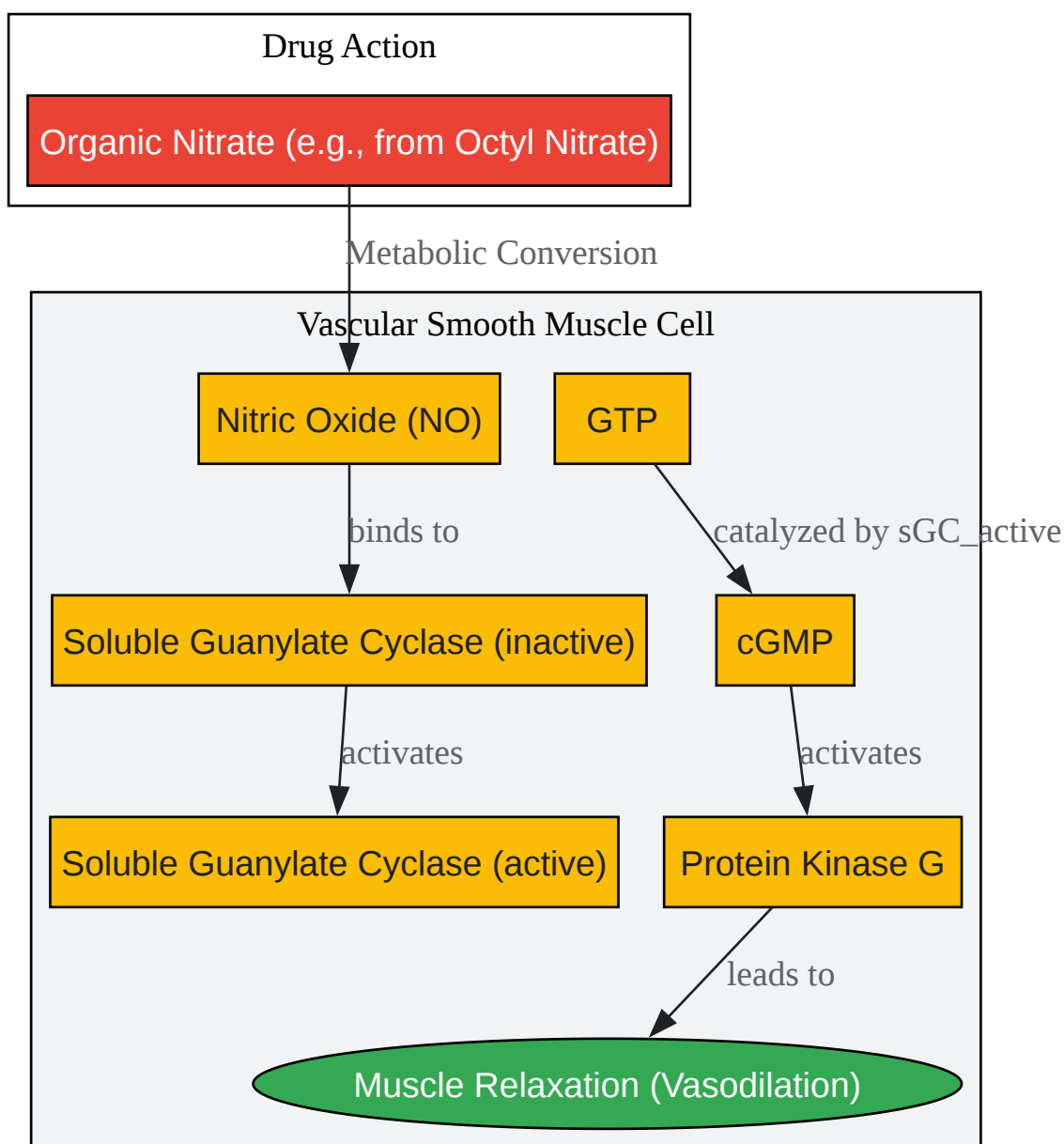
Diagram 1: General Synthesis of an Alkyl Nitrate



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Caption: A simplified workflow for the synthesis of an alkyl nitrate.

Diagram 2: Signaling Pathway of Nitric Oxide (NO) Donors



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Caption: The signaling cascade initiated by nitric oxide donors.

Conclusion

Octyl nitrate serves as a key reagent and a useful model for the synthesis of organic nitrate pharmaceuticals. The protocols and data presented provide a foundational understanding for researchers and drug development professionals interested in the design and synthesis of novel nitric oxide-donating drugs. The ability to introduce an NO-releasing moiety offers a

promising strategy for enhancing the therapeutic efficacy and safety profile of various pharmaceutical compounds.

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